

# An In-depth Technical Guide to Methyl N-(4-methoxyphenyl)carbamate

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## Compound of Interest

Compound Name:	Methyl N-(4-methoxyphenyl)carbamate
Cat. No.:	B082981

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## Introduction: Unveiling a Versatile Chemical Synthon

**Methyl N-(4-methoxyphenyl)carbamate**, a prominent member of the N-aryl carbamate family, stands as a crucial intermediate in the synthesis of a wide array of organic compounds. Its unique structural features, comprising a methoxy-substituted aromatic ring linked to a methyl carbamate moiety, render it a valuable building block in the fields of medicinal chemistry and agrochemical development. The presence of the electron-donating methoxy group on the phenyl ring influences the reactivity of the carbamate nitrogen, making it a versatile synthon for further chemical transformations. This technical guide provides a comprehensive overview of **Methyl N-(4-methoxyphenyl)carbamate**, encompassing its synthesis, structural elucidation, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory and developmental settings.

## Core Synthesis and Mechanistic Insights

The synthesis of **Methyl N-(4-methoxyphenyl)carbamate** can be achieved through several routes. A particularly reliable and well-documented method is the Hofmann rearrangement of p-methoxybenzamide, which offers high yields and purity.<sup>[1]</sup> This approach avoids the use of

hazardous reagents like phosgene, which is often employed in the synthesis of related carbamates.

## Underlying Principles of the Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. When conducted in the presence of an alcohol, the intermediate isocyanate is trapped to form a carbamate. In this specific synthesis, p-methoxybenzamide is treated with a mild brominating agent, N-bromosuccinimide (NBS), in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and methanol. The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation by DBU, rearranges to an isocyanate. The isocyanate is then immediately trapped by the methanol solvent to yield the desired **Methyl N-(4-methoxyphenyl)carbamate**. The use of DBU is critical as it is a strong, non-nucleophilic base that facilitates the rearrangement without competing with methanol in reacting with the isocyanate intermediate.

## Detailed Experimental Protocol: Synthesis via Hofmann Rearrangement[1]

### Materials:

- p-Methoxybenzamide
- N-Bromosuccinimide (NBS)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- 6 N Hydrochloric acid (HCl)
- 1 N Sodium hydroxide (NaOH)
- Saturated sodium chloride (brine)
- Magnesium sulfate ( $MgSO_4$ )

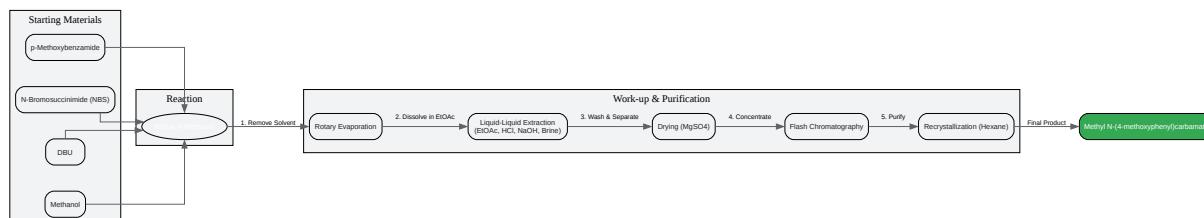
- Silica gel for column chromatography
- Hexane

**Procedure:**

- To a 1-L round-bottomed flask equipped with a magnetic stir bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (22 mL, 150 mmol), and methanol (300 mL).
- Heat the solution to reflux for 15 minutes.
- Slowly add an additional aliquot of NBS (11.9 g, 66 mmol) to the refluxing solution.
- Continue refluxing for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography.
- Remove the methanol by rotary evaporation.
- Dissolve the residue in 500 mL of ethyl acetate.
- Wash the ethyl acetate solution sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated NaCl solution.
- Dry the organic layer over magnesium sulfate, filter, and remove the solvent by rotary evaporation.
- Purify the crude product by flash column chromatography on silica gel using an eluent of ethyl acetate/hexane (1:1) to yield a pale yellow solid.
- Further purify the product by recrystallization from hexane.

Expected Yield: ~73-93%

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Methyl N-(4-methoxyphenyl)carbamate**.

## Structural Elucidation and Physicochemical Properties

The structural integrity and purity of synthesized **Methyl N-(4-methoxyphenyl)carbamate** are confirmed through a combination of spectroscopic techniques and physical property measurements.

## Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	181.19 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	methyl N-(4-methoxyphenyl)carbamate	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	14803-72-6	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Pale yellow to white solid	<a href="#">[1]</a>
Melting Point	88-89.5 °C	<a href="#">[1]</a>
Solubility	Soluble in methanol, ethyl acetate. Sparingly soluble in hexane.	<a href="#">[1]</a>

## Spectroscopic Data Analysis

<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>1</sup>H NMR spectrum provides characteristic signals that confirm the presence of all proton environments in the molecule.[\[1\]](#)

- δ 7.26 (m, 2H): Aromatic protons ortho to the carbamate group.
- δ 6.90 (m, 2H): Aromatic protons meta to the carbamate group.
- δ 6.50 (bs, 1H): Amine proton (NH). The broadness of this signal is characteristic of protons attached to nitrogen.
- δ 3.78 (s, 3H): Methoxy group protons on the aromatic ring.
- δ 3.77 (s, 3H): Methyl ester protons of the carbamate group.

<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy: The <sup>13</sup>C NMR spectrum further corroborates the structure by identifying the unique carbon environments.[\[1\]](#)

- δ 155.8, 154.5: Carbonyl carbon of the carbamate and the aromatic carbon attached to the methoxy group.

- $\delta$  130.9: Aromatic carbon attached to the nitrogen.
- $\delta$  120.6: Aromatic carbons ortho to the carbamate.
- $\delta$  114.1: Aromatic carbons meta to the carbamate.
- $\delta$  55.3: Methoxy carbon on the aromatic ring.
- $\delta$  52.1: Methyl ester carbon of the carbamate.

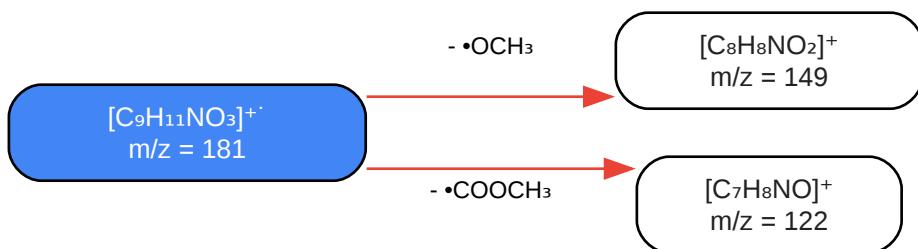
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum reveals the presence of key functional groups.[\[1\]](#)

- $3437\text{ cm}^{-1}$ : N-H stretching vibration, characteristic of the secondary amine in the carbamate.
- $1734\text{ cm}^{-1}$ : C=O stretching vibration of the carbamate ester.
- $1511\text{ cm}^{-1}$ : N-H bending vibration and C=C aromatic ring stretching.
- $1226\text{ cm}^{-1}$ : C-O stretching of the ester group.
- $1035\text{ cm}^{-1}$ : C-O stretching of the aryl ether.

Mass Spectrometry (MS): Electron ionization mass spectrometry results in characteristic fragmentation patterns. The molecular ion peak is observed at  $m/z = 181$ . Key fragments include:

- $m/z 181$  ( $M^+$ ): Molecular ion.
- $m/z 149$ : Loss of a methoxy radical ( $\bullet\text{OCH}_3$ ) from the ester.
- $m/z 122$ : Loss of the carbomethoxy group ( $\bullet\text{COOCH}_3$ ) to form the 4-methoxyanilinium radical cation.

## Proposed Mass Spectrometry Fragmentation Pathway



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Caption: Proposed fragmentation of **Methyl N-(4-methoxyphenyl)carbamate** in EI-MS.

## Chemical Reactivity and Applications

The chemical reactivity of **Methyl N-(4-methoxyphenyl)carbamate** is primarily centered around the carbamate functional group and the activated aromatic ring. This dual reactivity makes it a valuable intermediate in multi-step organic syntheses.

## Reactivity Profile

- **N-Alkylation/Arylation:** The nitrogen atom of the carbamate can undergo further substitution reactions, although it is less nucleophilic than a free amine due to the electron-withdrawing nature of the adjacent carbonyl group.
- **Electrophilic Aromatic Substitution:** The phenyl ring is activated towards electrophilic substitution by the electron-donating methoxy and amino groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur, primarily at the positions ortho to the activating groups.
- **Hydrolysis:** The carbamate ester can be hydrolyzed under acidic or basic conditions to yield p-anisidine, methanol, and carbon dioxide.

## Applications in Drug Development and Agrochemicals

The carbamate functional group is a well-established pharmacophore and is present in numerous approved drugs and agrochemicals.<sup>[4][5]</sup> Carbamates are often employed as isosteres of amides and esters, offering improved metabolic stability and bioavailability.<sup>[5]</sup>

While specific, publicly documented examples of **Methyl N-(4-methoxyphenyl)carbamate** being a direct precursor to a commercial drug are not readily available, its structural motifs are present in various biologically active molecules. For instance, the muscle relaxant Methocarbamol contains a carbamate group and a methoxy-substituted phenyl ring, albeit with a different linkage.<sup>[2][6][7][8]</sup> The synthesis of such molecules often involves the reaction of a substituted phenol with an isocyanate or a carbamoyl chloride, highlighting the potential of **Methyl N-(4-methoxyphenyl)carbamate** derivatives in the synthesis of pharmacologically active compounds.

In the agrochemical sector, carbamates are widely used as insecticides, herbicides, and fungicides.<sup>[4]</sup> The mode of action for many carbamate insecticides involves the inhibition of the acetylcholinesterase enzyme. The N-aryl carbamate structure is a key feature in many of these compounds, suggesting that **Methyl N-(4-methoxyphenyl)carbamate** could serve as a valuable starting material for the synthesis of novel pesticidal agents.

## Safety and Handling

**Methyl N-(4-methoxyphenyl)carbamate** is classified as an irritant.<sup>[3]</sup> It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

- GHS Hazard Classification: Causes serious eye irritation (H319).<sup>[3]</sup>
- Precautionary Measures:
  - Wear protective gloves, clothing, and eye/face protection.
  - Wash hands and any exposed skin thoroughly after handling.
  - In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

## Conclusion

**Methyl N-(4-methoxyphenyl)carbamate** is a chemical compound with significant potential in synthetic organic chemistry. Its straightforward and high-yielding synthesis, coupled with its versatile reactivity, makes it an attractive building block for the development of new pharmaceuticals and agrochemicals. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers and developers working with this important chemical intermediate. The continued exploration of the reactivity and biological activity of derivatives of **Methyl N-(4-methoxyphenyl)carbamate** is likely to lead to the discovery of novel compounds with valuable therapeutic and agricultural applications.

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